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molecular formula C13H16N2O3 B8764126 2-cyclopentyl-N-(4-nitrophenyl)acetamide

2-cyclopentyl-N-(4-nitrophenyl)acetamide

Cat. No. B8764126
M. Wt: 248.28 g/mol
InChI Key: PAGFETFXBHLXPR-UHFFFAOYSA-N
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Patent
US09302989B2

Procedure details

The title compound was prepared as described in Example 278, substituting 2-cyclopentylacetyl chloride for acetyl chloride and 4-nitroaniline for 5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[N+:5]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)([O-:7])=[O:6].NC1C=C2C(=CC=1)CN(C(N[C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])NCCC)=[CH:30][CH:29]=1)=O)C2>>[CH:30]1([CH2:31][C:34]([NH:12][C:11]2[CH:13]=[CH:14][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=2)=[O:39])[CH2:29][CH2:28][CH2:33][CH2:32]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Three
Name
5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2CN(CC2=CC1)C(=O)NC1=CC=C(C=C1)C(NCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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